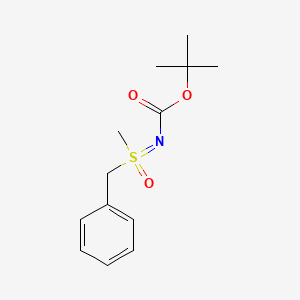

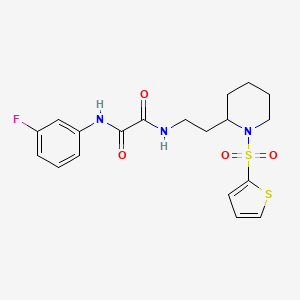

S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

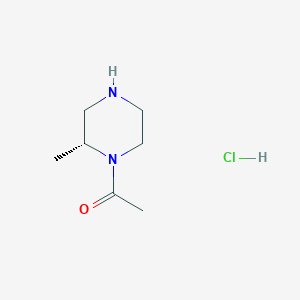

S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine is a compound that falls within the category of sulfoximines, which are sulfur derivatives with a general formula indicating the presence of a sulfoximine group. These compounds are of interest due to their potential use in asymmetric synthesis and as intermediates in the production of various amines and other organic molecules.

Synthesis Analysis

The synthesis of related sulfoximines has been demonstrated through various methods. For instance, the ortho-lithiation of S-tert-butyl-S-phenylsulfoximines has been shown to be an effective route to enantiopure sulfinamides, which could be obtained in good yields after optimization of the S-de-tert-butylation reaction . Additionally, the tert-butyl sulfoximine group has been used as an effective ortho-director in lithiation reactions, leading to the formation of ortho-functionalized aryl sulfoximines when trapped with different electrophiles . These methods highlight the versatility and reactivity of the sulfoximine group in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of sulfoximines, including S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine, is characterized by the presence of a sulfoximine group. The crystal structure of a related compound, benzyl 2-{[2-(tert-butoxycarbonylamino)-4-methylpentanoyl]methylamino}-4-methylpentanoate, was determined, showing the presence of two protecting groups, a tert-butyloxycarbonyl group at the C-tip and a benzyl group at the N-tip . This structure is indicative of the steric and electronic influences that protecting groups can have on the overall molecular conformation.

Chemical Reactions Analysis

Sulfoximines, including S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine, can undergo various chemical reactions. Lithiated N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine, for example, undergoes 1,2 addition to imines and aldehydes to give diastereomeric adducts . The diastereoselectivity of these reactions can be influenced by the steric demand of the substituents involved. This reactivity is crucial for the synthesis of enantioenriched amines and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfoximines are influenced by their molecular structure. For example, the presence of tert-butyl and benzyl groups can affect the solubility and reactivity of these compounds. The synthesis of S-benzyl-DL-α-methylcysteine sulfone from the corresponding sulfide demonstrates the applicability of these compounds in the synthesis of water-soluble sulfones . The tert-butanesulfinyl group has also been shown to activate imines for the addition of nucleophiles and can be readily cleaved after nucleophilic addition .

Wissenschaftliche Forschungsanwendungen

Ortho-Directed Lithiation

The tert-butyl sulfoximine group acts as an effective ortho-director of lithiation, enabling the preparation of ortho-metallated S-(tert-butyl)-S-phenylsulfoximines through lithiation-methylation sequences. This process allows for the trapping of different electrophiles in good yields, showcasing the utility of sulfoximines in directing lithiation and facilitating diverse chemical syntheses (Levacher et al., 1999).

Enantioselective Substitution

Enantiomerically pure sulfoximines have been prepared and used in regio- and enantioselective substitutions, demonstrating their value in producing chiral molecules. This application is crucial for the synthesis of compounds with specific stereochemical configurations, which is vital in pharmaceutical synthesis and the study of biological activity (Scommoda et al., 1996).

Synthesis of Protected 1,2-Amino Alcohols

tert-Butanesulfinyl aldimines and ketimines, related to sulfoximines, serve as precursors in the synthesis of protected 1,2-amino alcohols. These compounds are synthesized in high yields and diastereoselectivities, highlighting the role of sulfoximine derivatives in constructing amino alcohol frameworks (Tang et al., 2001).

Palladium-Catalyzed N-Arylation

Sulfoximines undergo palladium-catalyzed N-arylation with aryl bromides and iodides, leading to various N-arylated sulfoximines. This process exemplifies the utility of sulfoximines in cross-coupling reactions, a fundamental methodology in organic synthesis for forming carbon-nitrogen bonds (Bolm & Hildebrand, 2000).

Synthesis of Cyclic Sulfoximines

An innovative [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the stereoselective synthesis of cyclic sulfoximines. This method provides a novel approach for constructing cyclic structures containing the sulfoximine functional group, which can be further transformed, demonstrating the versatility of sulfoximines in synthesizing cyclic compounds (Ye et al., 2014).

Eigenschaften

IUPAC Name |

tert-butyl N-(benzyl-methyl-oxo-λ6-sulfanylidene)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,3)17-12(15)14-18(4,16)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDNAHBXZSVKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=S(=O)(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210989-11-0 |

Source

|

| Record name | tert-butyl N-[benzyl(methyl)oxo-lambda6-sulfanylidene]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2551669.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)

![5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine](/img/structure/B2551680.png)

![2-Cyclopropyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2551681.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551682.png)